molecular formula C15H19N3O2 B6966217 N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-6-propan-2-ylpyridine-3-carboxamide

N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-6-propan-2-ylpyridine-3-carboxamide

Cat. No.: B6966217
M. Wt: 273.33 g/mol
InChI Key: INUCGAYZUDERED-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-6-propan-2-ylpyridine-3-carboxamide is a synthetic organic compound featuring a complex structure with a pyridine ring, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-6-propan-2-ylpyridine-3-carboxamide typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Formation of oxazole oxides.

    Reduction: Conversion to amines.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-6-propan-2-ylpyridine-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The oxazole and pyridine rings facilitate binding to active sites, while the carboxamide group may form hydrogen bonds, stabilizing the compound within the target site . This interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound with an oxazole ring.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-6-propan-2-ylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug design and industrial applications .

Properties

IUPAC Name

N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-6-propan-2-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-9(2)13-6-5-12(8-16-13)14(19)18-11(4)15-17-7-10(3)20-15/h5-9,11H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUCGAYZUDERED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)C(C)NC(=O)C2=CN=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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